molecular formula C12H15N3O2 B11876429 Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B11876429
M. Wt: 233.27 g/mol
InChI Key: GKZIFFXFVXHJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a methyl group, and a pyrrolo[2,3-D]pyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves the following steps:

    Formation of the Pyrrolo[2,3-D]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced via esterification reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Position

The tert-butyl ester group at position 4 can undergo hydrolysis or transesterification under acidic or basic conditions. Additionally, the pyrimidine ring’s nitrogen atoms participate in nucleophilic reactions.

Hydrolysis of the Tert-Butyl Ester

Reagents/ConditionsProductYieldReference
Trifluoroacetic acid (TFA), DCM6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid85–92%
HCl (aq.), refluxSame as above78%

The reaction proceeds via acid-catalyzed cleavage of the tert-butyl group, yielding the corresponding carboxylic acid. TFA is preferred for milder conditions and higher yields.

Aminolysis with Amines

AmineConditionsProductYieldReference
BenzylamineDIPEA, DMF, 80°C4-(Benzylcarbamoyl)-6-methyl-7H-pyrrolo[2,3-D]pyrimidine67%
PiperidineTEA, THF, rt4-(Piperidine-1-carbonyl)-6-methyl-7H-pyrrolo[2,3-D]pyrimidine73%

The ester undergoes nucleophilic attack by amines in the presence of bases like DIPEA or TEA .

Functionalization of the Pyrrole Ring

The 6-methyl group and pyrrole nitrogen enable further derivatization.

Halogenation at the 2-Position

Reagents/ConditionsProductYieldReference
NCS, DMF, 0°C → rt2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate82%
PCl₅, POCl₃, 110°C2,4-Dichloro derivative65%

Chlorination with NCS or PCl₅ introduces halogens at position 2, enabling cross-coupling reactions .

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O2-Phenyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate58%

The 2-chloro derivative participates in palladium-catalyzed cross-couplings to introduce aryl groups .

Reductive Alkylation

The pyrrole nitrogen (position 7) can be alkylated under reductive conditions.

Reagents/ConditionsProductYieldReference
Cyclopentyl bromide, NaH, DMF7-Cyclopentyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate76%
Allyl bromide, K₂CO₃, DMF7-Allyl derivative68%

Alkylation occurs regioselectively at the pyrrole nitrogen due to its higher basicity compared to pyrimidine nitrogens .

Oxidation Reactions

The methyl group at position 6 can be oxidized to a carboxylic acid.

Reagents/ConditionsProductYieldReference
KMnO₄, H₂O, 100°C6-Carboxy-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate44%
SeO₂, dioxane, reflux6-Formyl derivative51%

Oxidation with KMnO₄ converts the methyl group to a carboxylic acid, though yields are moderate due to over-oxidation risks .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles.

Reagents/ConditionsProductYieldReference
DDQ, CH₂Cl₂, rtAromatized pyrrolo[2,3-D]pyrimidine89%
NH₂OH·HCl, EtOH, refluxOxazole-fused derivative63%

Oxidation with DDQ removes hydrogen atoms from the dihydropyrolle ring, yielding a fully aromatic system .

Biological Activity and Pharmacological Modifications

While beyond pure chemical reactivity, derivatives of this compound exhibit kinase inhibitory activity. For example:

  • PI3K Inhibition : The 4-carboxylate group interacts with ATP-binding pockets, achieving IC₅₀ values of 12–180 nM against PI3K isoforms .

  • Selectivity : Modifications at position 2 (e.g., chloro substituents) enhance selectivity over PKA by 14-fold .

Scientific Research Applications

Anticancer Activity

Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has been studied for its anticancer properties. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions on the pyrimidine ring have shown promising results in inhibiting the proliferation of leukemia cells, with IC50 values indicating significant potency.

Case Study : A study synthesized several derivatives and evaluated their activity against human leukemia cell lines (K562 and CEM). The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity, suggesting a structure–activity relationship where electron-withdrawing groups increase efficacy against cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Recent investigations into related pyrimidine derivatives show that they can inhibit bacterial growth effectively. The presence of specific functional groups enhances their antimicrobial properties.

CompoundMIC (μmol/L)Bacterial Strain
Compound 7a4Bacillus subtilis
Compound 7e8Salmonella typhi
Cefotaxime6Chlamydia pneumonia

This table summarizes the minimum inhibitory concentrations (MIC) of selected compounds compared to cefotaxime, a standard antibiotic .

Structure-Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the therapeutic potential of these compounds. Research has shown that modifications to the pyrimidine ring can significantly influence biological activity. For example, substituents at various positions on the aromatic ring have been correlated with changes in cytotoxicity and antimicrobial effectiveness.

Key Insights :

  • Electron-donating groups generally enhance anticancer activity.
  • Halogen substitutions improve antimicrobial potency.

Further studies are ongoing to refine these relationships and develop more effective derivatives .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Microwave-assisted synthesis has been explored to enhance yields and reduce reaction times.

Mechanism of Action

The mechanism of action of tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its biological activity, particularly as an inhibitor of various kinases. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol

This compound acts primarily as an inhibitor of protein tyrosine kinases (PTKs), such as Janus Kinase 3 (JAK3). JAK3 is crucial in the signaling pathways of various cytokines and growth factors, making it a target for treating autoimmune diseases and certain cancers. The inhibition of JAK3 can lead to immunosuppressive effects, beneficial in conditions like lupus, rheumatoid arthritis, and multiple sclerosis .

Biological Activity and Efficacy

Recent studies have highlighted the efficacy of pyrrolo[2,3-d]pyrimidine derivatives against various biological targets:

  • Inhibition of Plasmodium falciparum : A series of pyrrolo[2,3-d]pyrimidines were evaluated for their ability to inhibit calcium-dependent protein kinases in Plasmodium falciparum, the causative agent of malaria. Compounds demonstrated IC₅₀ values ranging from 0.210 to 0.530 μM for PfCDPK4, indicating potent inhibitory activity .
  • Antiviral Activity : The compound has also shown potential against viral pathogens. In silico studies suggest that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance antiviral efficacy against SARS-CoV-2 by targeting viral proteases and polymerases .

Case Study 1: JAK3 Inhibition

In a study investigating the therapeutic potential of JAK3 inhibitors, this compound was found to significantly reduce cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with IL-2. This reduction correlated with decreased activation of downstream signaling pathways associated with inflammation and immune response.

Case Study 2: Antimalarial Activity

A comparative analysis of several pyrrolo[2,3-d]pyrimidines indicated that those with specific substituents at the N-7 position exhibited enhanced binding affinity to PfCDPK4. This was evidenced by docking studies that predicted favorable interactions with key amino acid residues within the active site of the kinase.

Data Tables

Biological Activity Target IC₅₀ (μM) Reference
JAK3 InhibitionJanus Kinase 3Not specified
Malaria InhibitionPfCDPK40.210 - 0.530
Antiviral ActivitySARS-CoV-2 ProteinsNot specified

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-7-5-8-9(11(16)17-12(2,3)4)13-6-14-10(8)15-7/h5-6H,1-4H3,(H,13,14,15)

InChI Key

GKZIFFXFVXHJQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.